molecular formula C10H11Cl2N3 B2827715 7-Chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 129909-71-3

7-Chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2827715
CAS No.: 129909-71-3
M. Wt: 244.12
InChI Key: QMOZCJFFQVTEJV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3/c1-6-5-9-13-7(2)8(3-4-11)10(12)15(9)14-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOZCJFFQVTEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C(=C2Cl)CCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazole with 2-chloroethylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction parameters. Industrial methods also emphasize the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which may exhibit different biological activities or chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

(a) 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
  • Examples : 6k (aryl at C-3, amine at C-5), 6l, and 6m (Boc-protected amine).
  • Key Features: C-7: Trifluoromethyl (CF₃) group (electron-withdrawing, enhances metabolic stability). Biological Activity: Nanomolar inhibition of Pim1 kinase (IC₅₀ = 18–27 nM for 6k/6l; 1.5 nM for compound 12, a related analogue) .
(b) Nitro-azolo[1,5-a]pyrimidines
  • Example : 9a (N-isopropyl-5-methyl-6-nitro-tetrazolo[1,5-a]pyrimidin-7-amine).
  • Key Features: C-6: Nitro group (NO₂; strong electron-withdrawing). C-7: Alkylamino group (enhances solubility).
  • Applications : Anti-inflammatory activity reported, though specific IC₅₀ values are undisclosed .
(c) Dihydropyrazolo[1,5-a]pyrimidines
  • Example: 4l (2-amino-5-(2,6-dichlorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl] derivative).
  • Key Features :
    • Core : Partially saturated pyrimidine ring (improves conformational flexibility).
    • Substituents : Dichlorophenyl and hydroxyphenyl groups (modulate electronic properties).
  • Molecular Weight : 400.79 g/mol (higher than the target compound) .

Structural and Functional Comparison Table

Compound Name/Type Molecular Formula Substituents (Positions) Biological Activity Key References
Target Compound C₁₀H₁₁Cl₂N₃ 2,5-Me; 6-ClCH₂CH₂; 7-Cl None reported
6k (7-CF₃ derivative) Not provided 3-aryl; 5-NH₂; 7-CF₃ Pim1 IC₅₀ = 18–27 nM
9a (Nitro derivative) C₈H₁₂N₇O₂ 5-Me; 6-NO₂; 7-NH-iPr Anti-inflammatory
4l (Dihydro derivative) C₁₈H₁₄ClFN₆O₂ 2-amino; 3-diazenyl; 5-(2,6-Cl₂Ph) Not specified

Critical Analysis

  • Electron-Withdrawing Groups: The CF₃ (in 6k–m) and NO₂ (in 9a) groups enhance stability and reactivity compared to the chloro/chloroethyl groups in the target compound.
  • Biological Relevance : Aryl/amine substituents at C-3/C-5 (e.g., 6k–m) correlate with kinase inhibition, suggesting structural optimization opportunities for the target compound .
  • Synthetic Flexibility : The 7-chloro position in the target compound could serve as a leaving group for further functionalization, akin to methods used for nitro derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of 1,3-biselectrophilic precursors with NH-3-aminopyrazoles. Key steps include:

  • Precursor selection : Use of halogenated intermediates (e.g., bromide intermediates via SN2 reactions with 4-(2-chloroethyl) groups) .
  • Reaction optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while controlled temperatures (e.g., reflux in pyridine for 5–6 hours) improve yield and purity .
  • Purification : Ethanol or dioxane recrystallization achieves >65% yield .
    • Data Table :
PrecursorSolventTemperatureYield (%)Purity (NMR/MS)
5a + 2PyridineReflux70%>95%
5b + 3PyridineReflux67%>93%

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer :

  • Spectroscopic techniques : 1H/13C NMR confirms substitution patterns (e.g., methyl and chloroethyl groups). IR identifies functional groups (e.g., C-Cl stretches at ~700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C12H12Cl2N4: Calc. 298.04; Found: 298.03) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content discrepancies <0.3% ensure purity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Binding affinity simulations : Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like TRK kinases or AMP-activated protein kinase. Compare calculated vs. experimental IC50 values .
  • ADME prediction : Tools like SwissADME assess bioavailability, highlighting discrepancies between in vitro potency and in vivo efficacy .
    • Case Study : reports anxiolytic activity in 3-chloro derivatives (IC50 ~10 nM for GABA-A), while other studies focus on kinase inhibition. Computational models reconcile this by identifying dual-binding conformations .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., Cl at position 7) to enhance kinase inhibition. Conversely, 2-chloroethyl groups improve blood-brain barrier penetration for CNS targets .
  • Isosteric replacements : Replace chloroethyl with fluorinated analogs to reduce off-target toxicity while maintaining potency .
    • Data Table :
DerivativeSubstitutionTarget (IC50)Selectivity Index
7-ClPosition 7TRK kinase (15 nM)120x vs. off-targets
6-(2-Cl-ethyl)Position 6GABA-A (8 nM)50x vs. serotonin receptors

Q. How do reaction intermediates influence the scalability of pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer :

  • Intermediate stability : β-enaminone intermediates (e.g., from ethyl 2-cyanoacetate) require low-temperature storage (-20°C) to prevent degradation .
  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes, achieving 89% yield for carboxylate derivatives .
  • Scale-up challenges : Aggregation of nitro intermediates (e.g., 3-nitro-pyrazolo[1,5-a]pyrimidines) necessitates gradient crystallization .

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